3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1-ethyl-1H-benzimidazol-2-yl)propanamide
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Overview
Description
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and trifluoromethyl groups, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE typically involves multi-step organic reactions. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones . The trifluoromethyl group is often introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The benzimidazole moiety can be synthesized through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrazole rings, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,4-triazole: Another compound with a trifluoromethyl group, used in similar applications.
1H-1,2,4-Triazole, 3-ethyl-5-(trifluoromethyl): Shares structural similarities and is used in various chemical reactions.
Uniqueness
3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPANAMIDE is unique due to its combination of a pyrazole ring with cyclopropyl and trifluoromethyl groups, and a benzimidazole moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H20F3N5O |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-ethylbenzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C19H20F3N5O/c1-2-26-14-6-4-3-5-13(14)23-18(26)24-17(28)9-10-27-15(12-7-8-12)11-16(25-27)19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H,23,24,28) |
InChI Key |
YQTWMFWOGMKRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4 |
Origin of Product |
United States |
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